tert-butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate
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Overview
Description
The compound contains a tert-butyl group, a methoxymethyl group, and an oxathiazolidine ring with two carbonyl groups. The tert-butyl group is a bulky alkyl group known for its steric hindrance . The oxathiazolidine ring is a heterocyclic compound containing oxygen, nitrogen, and sulfur atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butyl groups are often introduced into molecules using tert-butyl lithium or tert-butanol . The oxathiazolidine ring could potentially be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bulky tert-butyl group and the five-membered oxathiazolidine ring. The presence of the carbonyl groups and the methoxymethyl group would also influence the compound’s reactivity .Chemical Reactions Analysis
The tert-butyl group is known for its resistance to acid and base catalyzed reactions due to its steric hindrance . The carbonyl groups in the oxathiazolidine ring could potentially undergo reactions such as nucleophilic addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl groups and the nonpolar tert-butyl group would influence its solubility .Scientific Research Applications
Hydroformylation Applications
- Stereo-selective Hydroformylation : The hydroformylation of methyl (2 R )-2-tert-butyl-Δ 4 -1,3-oxazoline-3-carboxylate, a compound related to tert-butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate, results in important intermediates for synthesizing homochiral amino acid derivatives. These derivatives have considerable synthetic value, highlighting a key application in stereoselective synthesis (Kollár & Sándor, 1993).
Synthesis and Antiviral Applications
- Synthesis of Glutamic Acid and Glutamine Peptides : A derivative of this compound was synthesized and used in creating glutamic acid and glutamine peptides, which exhibited inhibitory activity against the SARS-CoV protease (Sydnes et al., 2006).
High-Yield Synthesis Applications
- Synthesis of D-ribo-Phytosphingosine : A related compound, 2,2-Dimethyl-4-(2-oxo-5-vinyl[1,3]dioxolan-4-yl)oxazolidine-3-carboxylic acid tert-butyl ester, was used in the high-yield synthesis of D-ribo-phytosphingosine. This process involved a novel microwave-enhanced cross metathesis as a key step (Lombardo et al., 2006).
Antibacterial Applications
- Antibacterial Agent Synthesis : The synthesis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, closely related to the compound , demonstrated antibacterial activities against various bacterial strains. This suggests potential applications in developing new antibacterial agents (Song et al., 2009).
Structural Applications in Synthesis
- Crystal Structure Analysis : Studies on enantiomorphic compounds of tert-butyl-4-methyl-3-(4-tolylsulfonyl)-1,3-oxazolidine-4-carbaldehyde, a related compound, revealed envelope conformation of the oxazolidine moiety, providing insights into the structural aspects relevant to synthetic applications (Flock et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl (4S)-4-(methoxymethyl)-2,2-dioxooxathiazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6S/c1-9(2,3)16-8(11)10-7(5-14-4)6-15-17(10,12)13/h7H,5-6H2,1-4H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWHXHCSDYWSCI-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2023006-41-7 |
Source
|
Record name | t-Butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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